N-(3-chloro-4-{4-[(4-propoxyphenyl)carbonyl]piperazin-1-yl}phenyl)pyridine-3-carboxamide
Overview
Description
This compound is characterized by its unique structure, which includes a nicotinamide moiety, a piperazine ring, and a propoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-{4-[(4-propoxyphenyl)carbonyl]piperazin-1-yl}phenyl)pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the Propoxybenzoyl Intermediate: This step involves the reaction of 4-propoxybenzoic acid with thionyl chloride to form 4-propoxybenzoyl chloride.
Piperazine Derivative Formation: The 4-propoxybenzoyl chloride is then reacted with piperazine to form 4-(4-propoxybenzoyl)-1-piperazine.
Coupling with Nicotinamide: The final step involves coupling the piperazine derivative with 3-chloro-4-aminophenyl nicotinamide under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-{4-[(4-propoxyphenyl)carbonyl]piperazin-1-yl}phenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-{4-[(4-propoxyphenyl)carbonyl]piperazin-1-yl}phenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{3-chloro-4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}nicotinamide
- N-{3-chloro-4-[4-(4-ethoxybenzoyl)-1-piperazinyl]phenyl}nicotinamide
Uniqueness
N-(3-chloro-4-{4-[(4-propoxyphenyl)carbonyl]piperazin-1-yl}phenyl)pyridine-3-carboxamide is unique due to its specific propoxybenzoyl group, which may confer distinct chemical properties and biological activities compared to its analogs. This uniqueness can be leveraged in designing targeted therapies or specialized materials.
Properties
IUPAC Name |
N-[3-chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN4O3/c1-2-16-34-22-8-5-19(6-9-22)26(33)31-14-12-30(13-15-31)24-10-7-21(17-23(24)27)29-25(32)20-4-3-11-28-18-20/h3-11,17-18H,2,12-16H2,1H3,(H,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOKAQIUDMFFQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CN=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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